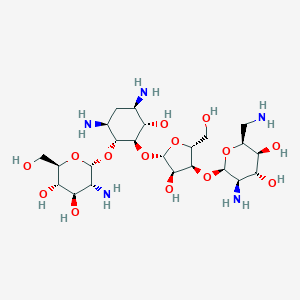
Imidazolidine, 2-(phenylimino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidine, 2-(phenylimino)-, also known as PIH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PIH has a unique structure that allows it to exhibit interesting properties, making it an attractive molecule for researchers.
Mecanismo De Acción
The mechanism of action of Imidazolidine, 2-(phenylimino)- is not fully understood. However, it has been suggested that Imidazolidine, 2-(phenylimino)- may act as a nucleophile and participate in various reactions, including Michael addition and aldol reactions.
Efectos Bioquímicos Y Fisiológicos
Imidazolidine, 2-(phenylimino)- has been shown to exhibit various biochemical and physiological effects. It has been studied for its potential use as an antitumor agent, and it has also been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Imidazolidine, 2-(phenylimino)- in lab experiments is its unique structure, which allows it to exhibit interesting properties. However, one limitation is that Imidazolidine, 2-(phenylimino)- is not readily available and can be challenging to synthesize.
Direcciones Futuras
There are several future directions for research on Imidazolidine, 2-(phenylimino)-. One potential application is its use in the development of new catalysts for organic synthesis. Additionally, more studies are needed to fully understand the mechanism of action of Imidazolidine, 2-(phenylimino)- and its potential use as an antitumor agent. Finally, more efficient methods for synthesizing Imidazolidine, 2-(phenylimino)- need to be developed to make it more readily available for research purposes.
In conclusion, Imidazolidine, 2-(phenylimino)- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and interesting properties make it an attractive molecule for researchers. With further research, Imidazolidine, 2-(phenylimino)- has the potential to be used in various applications, including catalysis, organic synthesis, and material science.
Métodos De Síntesis
Imidazolidine, 2-(phenylimino)- can be synthesized through various methods, including the reaction of an imine with an imidazolidine ring. One method involves the reaction of benzaldehyde with imidazolidine in the presence of a catalyst to form Imidazolidine, 2-(phenylimino)-.
Aplicaciones Científicas De Investigación
Imidazolidine, 2-(phenylimino)- has been studied extensively for its potential applications in various fields, including catalysis, organic synthesis, and material science. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
1848-75-5 |
|---|---|
Nombre del producto |
Imidazolidine, 2-(phenylimino)- |
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
N-phenyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H11N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-5H,6-7H2,(H2,10,11,12) |
Clave InChI |
JCOPITWIWLFFPC-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=CC=CC=C2 |
SMILES canónico |
C1CN=C(N1)NC2=CC=CC=C2 |
Otros números CAS |
1848-75-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















